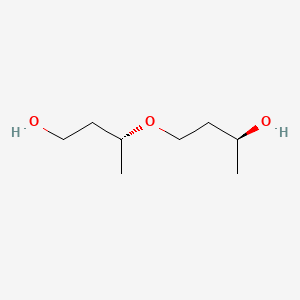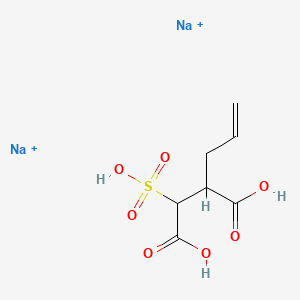
Disodium C-allyl sulphonatosuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium C-allyl sulphonatosuccinate is a chemical compound with the molecular formula C7H10Na2O7S+2 . It is a salt derived from sulfosuccinic acid and is known for its surfactant properties. This compound is used in various industrial applications due to its ability to reduce surface tension and enhance the solubility of other substances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of disodium C-allyl sulphonatosuccinate typically involves the reaction of maleic anhydride with allyl alcohol to form an intermediate ester. This intermediate is then sulfonated using sodium bisulfite to yield the final product . The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and minimize by-products. The final product is then purified through filtration and crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Disodium C-allyl sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into different sulfur-containing compounds.
Substitution: It can participate in substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions vary depending on the desired product, but typically involve catalysts and specific solvents.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Various sulfur-containing compounds.
Substitution: A range of substituted sulfonates depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Disodium C-allyl sulphonatosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological studies to investigate the effects of surfactants on cell membranes and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs.
Wirkmechanismus
The mechanism of action of disodium C-allyl sulphonatosuccinate primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and solubilization of other compounds. At the molecular level, it interacts with hydrophobic and hydrophilic regions of molecules, facilitating their dispersion in aqueous solutions .
Vergleich Mit ähnlichen Verbindungen
- Disodium ethylhexyl sulfosuccinate
- Disodium lauryl sulfosuccinate
- Disodium dioctyl sulfosuccinate
Comparison: Disodium C-allyl sulphonatosuccinate is unique due to its allyl group, which provides distinct reactivity compared to other sulfosuccinates. This unique structure allows it to participate in specific chemical reactions that other sulfosuccinates may not undergo. Additionally, its surfactant properties are often superior in certain applications, making it a preferred choice in specific industrial processes .
Eigenschaften
CAS-Nummer |
91840-45-8 |
|---|---|
Molekularformel |
C7H10Na2O7S+2 |
Molekulargewicht |
284.20 g/mol |
IUPAC-Name |
disodium;2-prop-2-enyl-3-sulfobutanedioic acid |
InChI |
InChI=1S/C7H10O7S.2Na/c1-2-3-4(6(8)9)5(7(10)11)15(12,13)14;;/h2,4-5H,1,3H2,(H,8,9)(H,10,11)(H,12,13,14);;/q;2*+1 |
InChI-Schlüssel |
GCXBHWGNMLFGCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(C(C(=O)O)S(=O)(=O)O)C(=O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





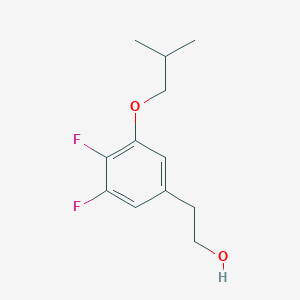
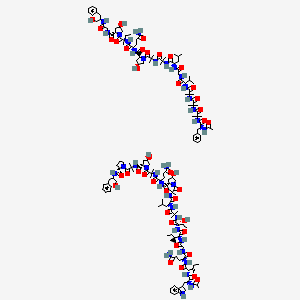

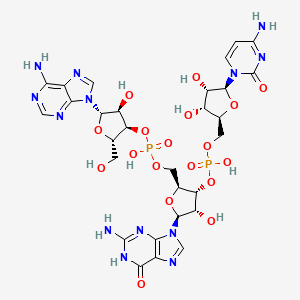
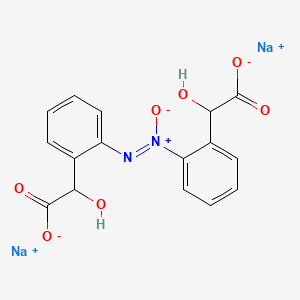
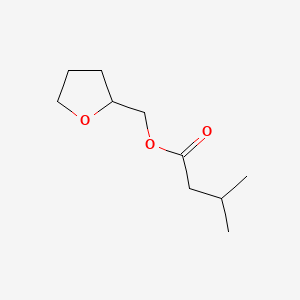
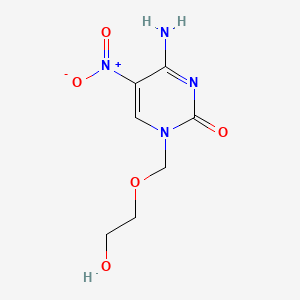
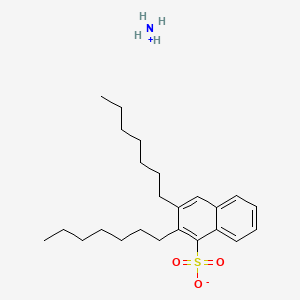
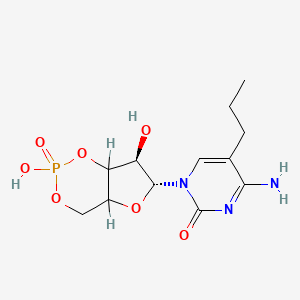
![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B12652033.png)
